

# Frakefamide TFA: A Technical Guide to a Peripherally Acting Mu-Opioid Agonist

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Compound of Interest		
Compound Name:	Frakefamide TFA	
Cat. No.:	B8117600	Get Quote

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#### **Abstract**

Frakefamide TFA is a synthetic, fluorinated linear tetrapeptide with selective agonist activity at peripheral mu ( $\mu$ )-opioid receptors.[1] Its defining characteristic is a restricted ability to cross the blood-brain barrier, which confers a significant advantage over traditional centrally-acting opioids by minimizing adverse effects such as respiratory depression.[1][2] Developed for the treatment of pain, Frakefamide demonstrated analgesic properties in preclinical models and a favorable safety profile in Phase II clinical trials before its development was discontinued.[1][3] This technical guide provides a comprehensive overview of the available scientific and clinical data on **Frakefamide TFA**, including its mechanism of action, pharmacological effects, and the experimental methodologies employed in its evaluation.

### Introduction

Opioid analgesics are mainstays in the management of moderate to severe pain. However, their clinical utility is often limited by centrally mediated side effects, the most life-threatening of which is respiratory depression. The development of peripherally restricted opioid agonists represents a promising therapeutic strategy to dissociate the desired analgesic effects from the undesirable central nervous system (CNS) effects. Frakefamide (TFA salt), with the amino acid sequence Tyr-D-Ala-(p-F)Phe-Phe-NH2, emerged as a potent and selective peripheral  $\mu$ -opioid receptor agonist.[1] Its large molecular weight (563.62 g/mol ) and specific chemical structure contribute to its inability to penetrate the blood-brain barrier.[1][3]



#### **Mechanism of Action**

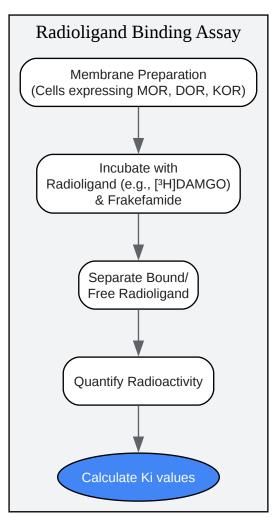
Frakefamide exerts its analgesic effects by selectively binding to and activating  $\mu$ -opioid receptors located on the peripheral terminals of nociceptive (pain-sensing) neurons.[2] Activation of these G protein-coupled receptors (GPCRs) initiates an intracellular signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.

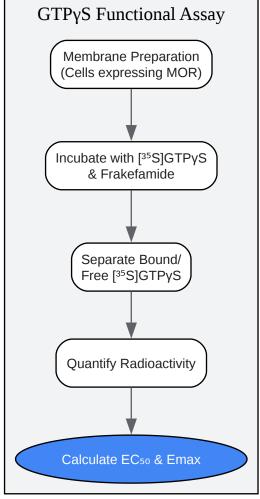
## **Signaling Pathway**

The binding of Frakefamide to peripheral  $\mu$ -opioid receptors triggers the dissociation of the heterotrimeric G protein into its Gai/o and G $\beta\gamma$  subunits. The G $\beta\gamma$  subunit directly inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent release of pronociceptive neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP). The Gai/o subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA), further contributing to the reduction of neuronal excitability.









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